5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione
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Overview
Description
5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that features a cyclohexane ring substituted with a 1-methyl-1H-imidazol-5-yl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane-1,3-dione with 1-methyl-1H-imidazole under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted imidazole derivatives.
Scientific Research Applications
5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Cyclohexane-1,3-dione: The parent compound without the imidazole substitution.
5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with different substituents on the cyclohexane ring.
Uniqueness
5-(1-methyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of both the imidazole ring and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(3-methylimidazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-11-5-10(12)7-2-8(13)4-9(14)3-7/h5-7H,2-4H2,1H3 |
InChI Key |
HAVKCYSTRRUBJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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